molecular formula C12H12N4O3 B12458408 6-(2,3-Dimethylphenoxy)-5-nitropyrimidin-4-amine

6-(2,3-Dimethylphenoxy)-5-nitropyrimidin-4-amine

Cat. No.: B12458408
M. Wt: 260.25 g/mol
InChI Key: WXHDSBHIULYASC-UHFFFAOYSA-N
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Description

6-(2,3-Dimethylphenoxy)-5-nitropyrimidin-4-amine is a chemical compound with a unique structure that includes a pyrimidine ring substituted with a nitro group and an amine group, as well as a dimethylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(2,3-Dimethylphenoxy)-5-nitropyrimidin-4-amine typically involves the reaction of 2,3-dimethylphenol with 4,6-dichloro-5-nitropyrimidine under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 6-(2,3-Dimethylphenoxy)-5-nitropyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under suitable conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed:

    Oxidation: Formation of nitroso or hydroxylamine derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyrimidines with various functional groups.

Scientific Research Applications

6-(2,3-Dimethylphenoxy)-5-nitropyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(2,3-Dimethylphenoxy)-5-nitropyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The exact pathways and targets would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 6-(2,3-Dimethylphenoxy)-2-methyl-3-nitropyridine
  • 5-chloro-N-{2-[4-(2-ethoxyethyl)-2,3-dimethylphenoxy]ethyl}-6-ethylpyrimidin-4-amine

Comparison: 6-(2,3-Dimethylphenoxy)-5-nitropyrimidin-4-amine is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its reactivity and interaction with biological targets. Compared to similar compounds, it may exhibit different pharmacological or chemical properties, making it a valuable compound for specific research applications.

Properties

Molecular Formula

C12H12N4O3

Molecular Weight

260.25 g/mol

IUPAC Name

6-(2,3-dimethylphenoxy)-5-nitropyrimidin-4-amine

InChI

InChI=1S/C12H12N4O3/c1-7-4-3-5-9(8(7)2)19-12-10(16(17)18)11(13)14-6-15-12/h3-6H,1-2H3,(H2,13,14,15)

InChI Key

WXHDSBHIULYASC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OC2=NC=NC(=C2[N+](=O)[O-])N)C

Origin of Product

United States

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